molecular formula C13H15ClN2O2 B071799 tert-butyl 3-amino-6-chloro-1H-indole-2-carboxylate CAS No. 165107-86-8

tert-butyl 3-amino-6-chloro-1H-indole-2-carboxylate

Cat. No.: B071799
CAS No.: 165107-86-8
M. Wt: 266.72 g/mol
InChI Key: HYMLXPKONRWNKN-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-6-chloro-1H-indole-2-carboxylate: is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a tert-butyl ester group, an amino group, and a chlorine atom on the indole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-6-chloro-1H-indole-2-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as tert-butyl chloroformate, amines, and chlorinating agents under controlled temperatures and inert atmospheres .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-6-chloro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

tert-Butyl 3-amino-6-chloro-1H-indole-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-6-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino and chlorine groups on the indole ring can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl 1-indolecarboxylate
  • tert-Butyl 3-amino-1H-indole-2-carboxylate
  • tert-Butyl 6-chloro-1H-indole-2-carboxylate

Comparison: tert-Butyl 3-amino-6-chloro-1H-indole-2-carboxylate is unique due to the presence of both an amino group and a chlorine atom on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The combination of these functional groups provides a distinct profile for its use in various applications .

Biological Activity

tert-Butyl 3-amino-6-chloro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique structure that includes a tert-butyl ester group, an amino group, and a chlorine atom on the indole ring. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

The chemical formula for this compound is C13H15ClN2O2C_{13}H_{15}ClN_{2}O_{2}. It is classified under the indole derivatives, which are known for their diverse biological activities. The presence of functional groups such as the amino and chloro groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The amino and chlorine groups can participate in:

  • Hydrogen bonding
  • Electrostatic interactions
  • Covalent bonding with proteins and enzymes

These interactions can modulate the activity of various biological macromolecules, leading to significant effects on cellular functions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, demonstrating promising results:

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HepG2 (Liver Cancer)10.0Inhibition of cell proliferation
A549 (Lung Cancer)8.5Disruption of cell cycle progression

In vitro studies indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It shows significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA):

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus1.0
Escherichia coli4.0
Candida albicans8.0

The compound's mechanism against bacteria involves disruption of cell wall synthesis and interference with protein synthesis pathways.

Case Studies

  • MDM2-p53 Interaction : Research utilizing this compound as a scaffold for inhibitors targeting the MDM2-p53 protein-protein interaction revealed its potential in cancer therapy. The compound showed a Ki value of approximately 0.095 μM, indicating strong binding affinity and potential as a therapeutic agent in tumors expressing MDM2 overexpression .
  • Structure-Activity Relationship (SAR) : A study focused on modifying the indole structure to enhance biological activity found that variations in the chloro and amino substituents significantly influenced potency against cancer cell lines .

Properties

IUPAC Name

tert-butyl 3-amino-6-chloro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-13(2,3)18-12(17)11-10(15)8-5-4-7(14)6-9(8)16-11/h4-6,16H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMLXPKONRWNKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50598346
Record name tert-Butyl 3-amino-6-chloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165107-86-8
Record name tert-Butyl 3-amino-6-chloro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50598346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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